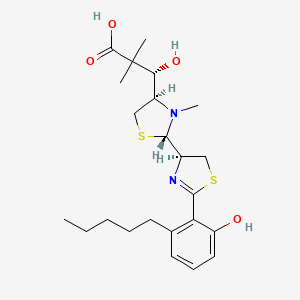
Agrochelin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : Agrochelin is primarily obtained through the fermentation of marine Agrobacterium species. The bacterial cells are subjected to solvent extraction, followed by purification using silica gel chromatography . The fermentation process involves culturing the bacteria in a nutrient-rich medium under controlled conditions to optimize the yield of this compound .
Industrial Production Methods: : Industrial production of this compound involves large-scale fermentation processes. The marine Agrobacterium species are cultured in bioreactors, where parameters such as temperature, pH, and nutrient supply are meticulously controlled to maximize the production of this compound. Post-fermentation, the compound is extracted and purified using advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: : Agrochelin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its structure-activity relationship .
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the this compound molecule .
Major Products Formed: : The major products formed from these reactions include various derivatives of this compound, such as its acetyl derivative, which also exhibits cytotoxic activity . These derivatives are valuable for studying the compound’s mechanism of action and for developing new therapeutic agents .
Scientific Research Applications
Mechanism of Action
Agrochelin exerts its effects through its cytotoxic activity. The compound interacts with cellular components, leading to the disruption of essential cellular processes and ultimately causing cell death . The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Agrochelin is structurally related to other thiazolidine-containing siderophores, such as yersiniabactin and micacocidin . These compounds share similar biosynthetic pathways and biological activities. this compound is unique due to its specific structural features and its potent cytotoxic activity . Other similar compounds include massiliachelin, an epimer of this compound produced by Massilia species .
List of Similar Compounds
- Yersiniabactin
- Micacocidin
- Massiliachelin
Properties
Molecular Formula |
C23H34N2O4S2 |
|---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
(3S)-3-hydroxy-3-[(2S,4R)-2-[(4R)-2-(2-hydroxy-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidin-4-yl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C23H34N2O4S2/c1-5-6-7-9-14-10-8-11-17(26)18(14)20-24-15(12-30-20)21-25(4)16(13-31-21)19(27)23(2,3)22(28)29/h8,10-11,15-16,19,21,26-27H,5-7,9,12-13H2,1-4H3,(H,28,29)/t15-,16+,19-,21+/m1/s1 |
InChI Key |
QZBCDLLHQSDFIG-ZEVBXJOLSA-N |
Isomeric SMILES |
CCCCCC1=C(C(=CC=C1)O)C2=N[C@H](CS2)[C@H]3N([C@@H](CS3)[C@H](C(C)(C)C(=O)O)O)C |
Canonical SMILES |
CCCCCC1=C(C(=CC=C1)O)C2=NC(CS2)C3N(C(CS3)C(C(C)(C)C(=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



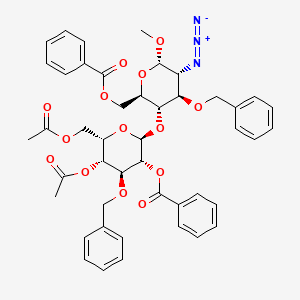
![(R)-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate](/img/structure/B11826345.png)

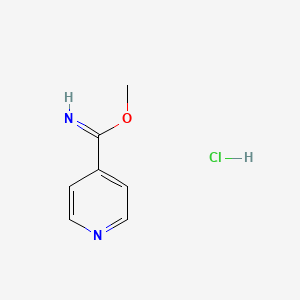
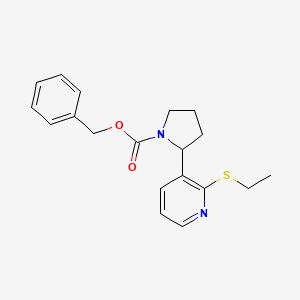
![5-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11826370.png)
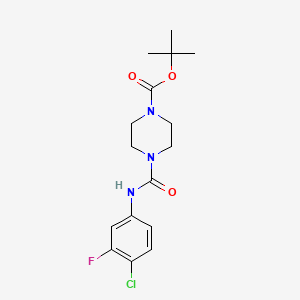


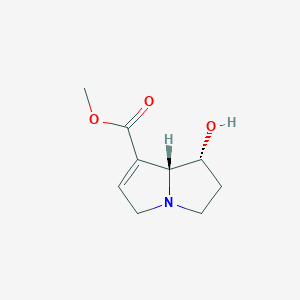
![1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11826410.png)

![3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11826421.png)
